molecular formula C24H20N2O B8764092 2-methyl-1-trityl-1H-imidazole-4-carbaldehyde

2-methyl-1-trityl-1H-imidazole-4-carbaldehyde

Cat. No. B8764092
M. Wt: 352.4 g/mol
InChI Key: ROIOCDBVMNZCJG-UHFFFAOYSA-N
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Patent
US08193228B2

Procedure details

Triethylamine (5.1 mL, 36.3 mmol) followed by trityl chloride (7.6 g, 27.2 mmol) were added to an ambient temperature solution of 2-methyl-1H-imidazole-4-carboxaldehyde (2 g, 18.2 mmol) in methylene chloride (20 mL). After stirring at ambient temperature overnight, the reaction was diluted with methylene chloride and washed with water and brine, dried (sodium sulfate) and concentrated in vacuo. Chromatography over silica eluting with 30-70% ethyl acetate/hexane afforded 2-methyl-1-trityl-1H-imidazole-4-carboxaldehyde.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8](Cl)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH3:28][C:29]1[NH:30][CH:31]=[C:32]([CH:34]=[O:35])[N:33]=1>C(Cl)Cl>[CH3:28][C:29]1[N:30]([C:8]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:31]=[C:32]([CH:34]=[O:35])[N:33]=1

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
CC=1NC=C(N1)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N(C=C(N1)C=O)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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